(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phosphocholines This compound is characterized by its unique structure, which includes a long-chain fatty acid esterified to a glycerol backbone, and a phosphocholine head group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of icosanoic acid with a glycerol derivative, followed by the introduction of the phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The purification of the final product is achieved through methods like chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Plays a role in cell membrane structure and function, serving as a model for studying lipid-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and as an emulsifying agent in various products.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes and proteins. The compound’s phosphocholine head group can interact with membrane phospholipids, affecting membrane fluidity and signaling pathways. Additionally, it may target specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-3-octadeca-6,9,12-trienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a similar structure but with a different fatty acid chain, leading to variations in its biological activity and applications.
1-O-octadecyl-2-lyso-sn-glycero-3-phosphocholine: Another related compound with a different fatty acid chain length and saturation, affecting its physical and chemical properties.
Uniqueness
(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid chain length and structure, which confer distinct properties and potential applications. Its ability to interact with cell membranes and proteins in a specific manner makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOAILWGVYRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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